2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine
Description
The compound 2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine features a pyrimidine core substituted with a piperazine ring linked to a 5-fluoropyrimidinyl group and methylated amine functionalities. Pyrimidine derivatives are widely explored for their roles in medicinal chemistry due to their ability to mimic purine bases, enabling interactions with enzymes and receptors .
Properties
IUPAC Name |
2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN7/c1-11-8-13(21(2)3)20-15(19-11)23-6-4-22(5-7-23)14-12(16)9-17-10-18-14/h8-10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFGXBWCHZOJLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC=C3F)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the fluoropyrimidine intermediate, which is then reacted with piperazine under controlled conditions to form the piperazinyl derivative. This intermediate is subsequently subjected to alkylation reactions to introduce the trimethylpyrimidine group. The reaction conditions often include the use of organic solvents, catalysts, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining consistency and minimizing impurities .
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyrimidine moiety, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkane derivatives. Substitution reactions can result in a variety of substituted pyrimidine derivatives .
Scientific Research Applications
2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The fluoropyrimidine moiety can bind to nucleic acids or proteins, potentially inhibiting their function. The piperazine ring may enhance the compound’s ability to cross cell membranes and interact with intracellular targets. The trimethylpyrimidine group can further modulate the compound’s biological activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The table below summarizes key structural analogs and their properties:
Functional and Pharmacological Insights
- G868-1286: The sulfonyl group in G868-1286 improves metabolic stability compared to non-sulfonated analogs, making it a candidate for oral bioavailability studies. Its logP (3.9181) indicates moderate lipophilicity, suitable for blood-brain barrier penetration .
- Pyridine-Based CYP51 Inhibitors (UDO/UDD): Though structurally distinct (pyridine vs. pyrimidine core), these compounds inhibit CYP51 enzymes in Trypanosoma cruzi with efficacy comparable to posaconazole. This highlights the importance of heterocyclic cores in antiparasitic drug design .
- Crystallographic Data from : The compound 5-[(4-fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine exhibits intramolecular N–H⋯N hydrogen bonding, stabilizing its conformation. Similar interactions in the target compound could enhance binding to biological targets .
Substituent Effects on Activity
- Fluorine Substitution : Fluorine in the 5-position of pyrimidine (as in the target compound) enhances electronegativity and metabolic resistance, a feature shared with fluorophenyl-containing analogs .
- Piperazine Modifications : Piperazine rings substituted with sulfonyl (G868-1286) or benzoyl (BK10266) groups alter pharmacokinetics. Sulfonyl derivatives generally exhibit higher logP and prolonged half-lives .
- Methyl vs.
Biological Activity
The compound 2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is a notable member of the pyrimidine class of compounds, which has garnered attention for its potential biological activities, particularly in the field of oncology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : CHFN
- Molecular Weight : 292.34 g/mol
- Chemical Structure : The compound features a piperazine ring substituted with a 5-fluoropyrimidine moiety, enhancing its interaction with biological targets.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives containing fluorinated pyrimidines effectively inhibit the proliferation of various cancer cell lines.
Case Study: Inhibition of L1210 Cell Proliferation
A study evaluating the biological activity of novel fluorinated compounds reported that several analogues demonstrated potent inhibition of L1210 mouse leukemia cells with IC values in the nanomolar range. The mechanism involved intracellular release and conversion to active nucleotide forms .
The proposed mechanism for the antitumor activity includes:
- DNA Interaction : The compound likely binds to DNA and inhibits DNA-dependent enzymes, disrupting replication and transcription processes.
- Intracellular Metabolism : The conversion of prodrugs into active forms within cancer cells enhances their therapeutic efficacy .
Cytotoxicity Profiles
In vitro studies have assessed the cytotoxic effects on both cancerous and normal cell lines. The data suggest that while some compounds exhibit selective toxicity towards cancer cells, others also affect normal cells, indicating a need for further optimization.
| Compound | Cell Line | IC (µM) | Selectivity |
|---|---|---|---|
| Compound A | A549 (Lung Cancer) | 6.26 ± 0.33 | Moderate |
| Compound B | HCC827 (Lung Cancer) | 20.46 ± 8.63 | Low |
| Compound C | MRC-5 (Normal Fibroblast) | 15.00 ± 3.00 | Low |
Synthesis and Evaluation
Several studies have synthesized derivatives of fluoropyrimidine-based compounds to evaluate their biological activity:
- Synthesis Techniques : Methods such as phosphoramidate synthesis have been employed to create analogues with enhanced biological profiles.
- Evaluation Methods : Assays such as MTS assays were used to determine cytotoxicity across different cell lines .
Comparative Studies
Comparative studies have highlighted the effectiveness of various derivatives against established chemotherapeutic agents like doxorubicin and vandetanib:
| Drug | Target | IC (µM) |
|---|---|---|
| Doxorubicin | A549 | 0.5 |
| Vandetanib | HCC827 | 10 |
| Compound X (Fluoropyrimidine Derivative) | A549 | 6.26 |
These findings underscore the potential of fluoropyrimidine derivatives in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
